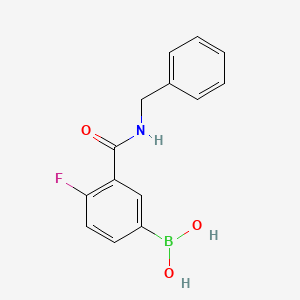![molecular formula C11H15ClN2O B1522146 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 1197625-41-4](/img/structure/B1522146.png)
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride
Descripción general
Descripción
“1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 57262-26-7 . It has a molecular weight of 190.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-aminobenzyl)-2-pyrrolidinone . The InChI code for this compound is 1S/C11H14N2O/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 .
Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 190.24 .
Aplicaciones Científicas De Investigación
Photoreactions and Electron Transfer
Research demonstrates the compound's role in electron-transfer-initiated photoreactions, particularly in the generation of pyrrolidine adducts through photoaddition reactions. These reactions are pivotal for the creation of novel organic compounds with potential applications ranging from medicinal chemistry to materials science. The mechanism involves electron transfers from carboxylato groups to the excited singlet state of similar compounds, followed by efficient decarboxylation, highlighting its potential in photochemical synthesis processes (Kurauchi, Nobuhara, & Ohga, 1986).
Spectroscopic Identification and Derivatization
The spectroscopic studies on cathinones, which share a structural resemblance to "1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride," provide insights into the compound's chemical behavior and reactivity. These studies utilize techniques like GC-MS, IR, NMR, and X-ray diffraction to elucidate the structure, aiding in the synthesis and identification of novel derivatives with enhanced properties (Nycz, Paździorek, Małecki, & Szala, 2016).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of pyrrolidin-2-one have been explored for their pharmacological properties, such as κ-opioid receptor antagonism, showcasing potential therapeutic applications. For example, a study on a novel κ-opioid receptor antagonist highlights its efficacy in treating conditions related to stress, addiction, and depression, underscoring the compound's significance in drug development (Grimwood et al., 2011).
Organic Synthesis and Corrosion Inhibition
Further research into 1H-pyrrole-2,5-dione derivatives reveals their application as corrosion inhibitors for carbon steel, demonstrating the compound's utility in industrial applications. Such studies not only extend its application to materials science but also underscore the importance of organic derivatives in protecting metals from corrosion, which has significant industrial implications (Zarrouk et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMXDLSZYGWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



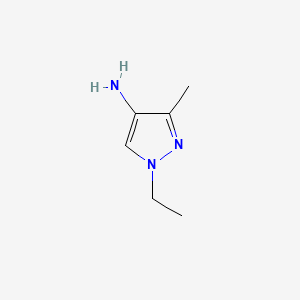


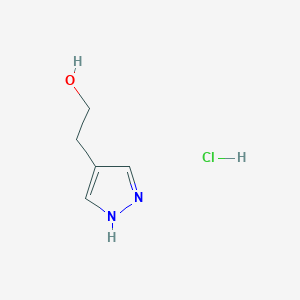


![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)

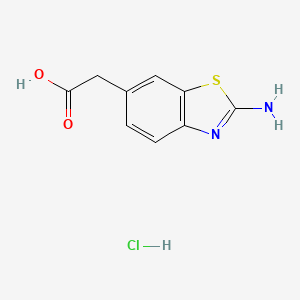
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)
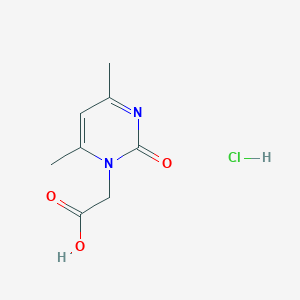
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)
